2-Chloro-nitro-aniline

Description

Introduction to 2-Chloro-nitro-aniline Derivatives

Chemical Identity and Structural Isomerism in Chloronitroanilines

Chloronitroanilines are aromatic amines characterized by a benzene ring substituted with both nitro (-NO₂) and chloro (-Cl) groups. The positional arrangement of these substituents defines their isomerism and physicochemical behavior.

- Molecular Formula : Both isomers share the formula C₆H₅ClN₂O₂ but differ in substituent positions.

- Structural Features :

Table 1: Comparative Physical Properties of Chloronitroaniline Isomers

The ortho/para substitution pattern significantly impacts solubility and thermal stability. For instance, 2-chloro-4-nitroaniline’s lower solubility (0.23 g/L vs. 0.5 g/L) arises from stronger intramolecular hydrogen bonding between the nitro and amine groups.

Historical Context of Nitroaniline Derivatives in Industrial Chemistry

Nitroanilines emerged as pivotal intermediates during the 19th-century dye industry boom. The introduction of chloro substituents enhanced lightfastness and color intensity in azo dyes, driving demand for chloronitroanilines.

Positional Isomerism: 2-Chloro-4-nitroaniline vs. 4-Chloro-2-nitroaniline

Positional isomerism profoundly affects reactivity and application suitability.

Electronic and Steric Effects

- 2-Chloro-4-nitroaniline : The nitro group’s strong electron-withdrawing effect at the para position deactivates the ring, reducing electrophilic substitution reactivity. This stability favors its use in high-temperature dye processes .

- 4-Chloro-2-nitroaniline : The ortho-nitro group creates steric hindrance, limiting rotational freedom and increasing susceptibility to nucleophilic attack. This property is exploited in pigment synthesis , where controlled reactivity is essential.

Spectroscopic Differentiation

- IR Spectroscopy : The nitro group’s asymmetric stretching vibration appears at 1,520 cm⁻¹ for 2-chloro-4-nitroaniline versus 1,535 cm⁻¹ for its isomer, reflecting differences in conjugation.

- NMR Analysis : In ¹H NMR, the amine proton of 4-chloro-2-nitroaniline resonates downfield (δ 8.2 ppm) due to deshielding by the ortho-nitro group.

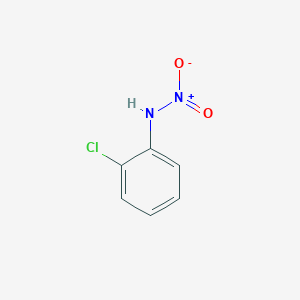

Figure 1: Molecular Structures of Chloronitroaniline Isomers

(Note: Due to platform limitations, imagine embedded chemical structures here, highlighting substituent positions.)

Properties

Molecular Formula |

C6H5ClN2O2 |

|---|---|

Molecular Weight |

172.57 g/mol |

IUPAC Name |

N-(2-chlorophenyl)nitramide |

InChI |

InChI=1S/C6H5ClN2O2/c7-5-3-1-2-4-6(5)8-9(10)11/h1-4,8H |

InChI Key |

DEMFFWAHNABLQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-nitro-aniline can be synthesized through several methods. One common method involves the nitration of 2-chloroaniline using a mixture of nitric acid and sulfuric acid. Another method involves the chlorination of 2-nitroaniline using acetyl chloride .

Industrial Production Methods: In industrial settings, this compound is often produced by the nitration of 2-chloroaniline. This process involves the careful control of temperature and reaction conditions to ensure high yield and purity. The reaction typically takes place in a nitration reactor, followed by purification steps such as recrystallization .

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes selective reduction under specific conditions:

Chemical reduction pathways (e.g., Fe/HCl or catalytic hydrogenation) are inferred from analogous nitroaniline chemistry but require verification for this compound .

Diazotization and Azo Coupling

The amino group participates in diazotization, forming reactive intermediates:

| Reaction | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Diazonium salt formation | HNO₂, HCl, 0–5°C | 2-Chloro-4-nitrodiazonium chloride | Precursor for azo dyes via coupling with aromatics |

The presence of electron-withdrawing groups lowers the basicity of the amino group (pKa ~1–2), requiring strong acidic conditions for diazotization .

Acetylation

The amino group undergoes acetylation to form derivatives:

| Reagent | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Acetic anhydride | Reflux in acetic acid | 2-Chloro-4-nitroacetanilide | Protects -NH₂ for subsequent reactions |

Biodegradation Pathway

Rhodococcus sp. MB-P1 metabolizes 2-chloro-4-nitroaniline aerobically:

| Step | Enzyme/Process | Intermediate | Final Product |

|---|---|---|---|

| 1 | Nitroreductase | 2-Chloro-4-hydroxylaminoaniline | 4-Amino-3-chlorophenol (4-A-3-CP) |

| 2 | Dechlorination | 4-Nitroaniline | Cleavage to aliphatic metabolites |

This pathway highlights its environmental degradation potential .

Reactivity with Oxidizing Agents

2-Chloro-4-nitroaniline reacts vigorously with strong oxidizers, though specific products are undocumented. Safety data indicate incompatibility with oxidizing materials, necessitating careful handling .

Electronic Effects on Reactivity

DFT studies reveal:

Scientific Research Applications

Synthesis and Industrial Applications

2.1 Pharmaceutical Intermediates

- 2-Chloro-nitro-aniline is utilized in the production of several pharmaceuticals, including anti-helminthic drugs like niclosamide. The compound is formed as a metabolite during the hydrolytic cleavage of niclosamide and is crucial for synthesizing other pharmaceutical agents .

2.2 Dye Manufacturing

- The compound serves as an intermediate in the dye industry, particularly for producing disperse and basic dyes. Its ability to form stable bonds with dye matrices makes it valuable for colorants used in textiles .

2.3 Agrochemicals

- In agriculture, this compound is used to manufacture agrochemicals, including pesticides and herbicides. Its effectiveness in controlling pests contributes to its demand in agricultural applications .

Environmental Applications

3.1 Biodegradation Studies

- Research has shown that this compound can be degraded by specific bacterial strains, such as Rhodococcus sp., which utilize it as a carbon source. This biodegradation pathway highlights its potential for bioremediation efforts in contaminated environments .

3.2 Mutagenicity and Environmental Impact

- Studies indicate that this compound exhibits mutagenic properties when tested on Salmonella typhimurium, although its potency is lower compared to other compounds like niclosamide . The environmental release of this compound raises concerns regarding its impact on ecosystems and human health.

Case Studies

Mechanism of Action

The mechanism of action of 2-Chloro-nitro-aniline involves its interaction with various molecular targets. For instance, in biological systems, it can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

Structural Isomerism

The positions of the chloro (-Cl) and nitro (-NO₂) groups on the benzene ring significantly influence the properties of chloro-nitroaniline isomers. Key isomers include:

Physical Properties

- Melting Points: 2-Chloro-5-nitroaniline: Not explicitly reported, but crystallographic studies suggest stability at low temperatures (173 K) . 4-Chloro-2-nitroaniline: Melting point data unavailable; commercial assays indicate ≥98% purity . 2-Chloro-4-nitroaniline: Synonymously termed ortho-chloro-para-nitroaniline, used in dye intermediates .

Solubility :

- Chloro-nitroanilines are generally sparingly soluble in water but soluble in polar organic solvents (e.g., DMSO, DMF). For example, copolymer blends of 2-chloroaniline derivatives exhibit solubility in DMSO and chloroform .

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.